![molecular formula C9H10BrNO B1266501 2-Bromo-n-(2-methylphenyl)acetamide CAS No. 5332-69-4](/img/structure/B1266501.png)
2-Bromo-n-(2-methylphenyl)acetamide
Overview
Description
2-Bromo-n-(2-methylphenyl)acetamide is an organic compound with the molecular formula C9H10BrNO and a molecular weight of 228.09 g/mol . It is a derivative of acetamide, where the hydrogen atom of the acetamide group is replaced by a 2-bromo-2-methylphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-n-(2-methylphenyl)acetamide can be synthesized through the bromination of n-(2-methylphenyl)acetamide. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and automated systems ensures consistent production and minimizes the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-n-(2-methylphenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to form n-(2-methylphenyl)acetamide by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and thiols. The reactions are typically carried out in polar solvents such as water or ethanol.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) is commonly used in anhydrous ether or tetrahydrofuran (THF) as the solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include n-(2-methylphenyl)acetamide derivatives with different substituents replacing the bromine atom.
Reduction Reactions: The major product is n-(2-methylphenyl)acetamide.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : 2-Bromo-N-(2-methylphenyl)acetamide serves as a crucial intermediate in the synthesis of more complex organic molecules. Its bromine substituent allows for nucleophilic substitution reactions, making it valuable in creating diverse chemical entities, including pharmaceuticals and agrochemicals.
Biology
- Enzyme Inhibition Studies : The compound has been studied for its potential to inhibit specific enzymes. Research indicates that derivatives like this one can act as acetylcholinesterase inhibitors, which are relevant in treating neurodegenerative diseases such as Alzheimer's disease .
- Anticancer Activity : Studies have shown that related compounds exhibit antiproliferative effects against various cancer cell lines, including MCF-7 breast cancer cells. The IC50 values for these compounds indicate significant potential for development into anticancer agents.
Medicine
- Pharmacological Properties : Ongoing research focuses on the anti-inflammatory and analgesic properties of this compound. Preliminary findings suggest it may modulate pain pathways, making it a candidate for pain management therapies.
- Cholinesterase Inhibition : The compound's ability to inhibit acetylcholinesterase suggests potential applications in developing treatments for conditions characterized by cholinergic dysfunction .
Data Table: Biological Activities of this compound Derivatives
Case Studies and Research Findings
- Antiproliferative Studies : A study demonstrated that structural modifications in acetamides led to IC50 values ranging from 10–33 nM against MCF-7 cells, highlighting the importance of chemical structure in determining biological efficacy.
- Cholinesterase Inhibition Studies : Research indicated that N-substituted acetamides could effectively inhibit acetylcholinesterase, suggesting their potential role in treating Alzheimer's disease by increasing acetylcholine levels in synaptic clefts .
- Comparative Analysis : When compared with similar compounds like N-(4-bromophenyl)acetamide and N-(2-iodo-4-methylphenyl)acetamide, this compound exhibits unique reactivity due to its specific substituents, leading to distinct biological activities that warrant further investigation.
Mechanism of Action
The mechanism of action of 2-Bromo-n-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-n-(4-methylphenyl)acetamide: Similar in structure but with the bromine atom at the 4-position instead of the 2-position.
2-Iodo-n-(2-methylphenyl)acetamide: Similar structure with an iodine atom replacing the bromine atom.
2-Bromo-n-phenethyl-acetamide: Similar structure with a phenethyl group instead of a 2-methylphenyl group.
Uniqueness
2-Bromo-n-(2-methylphenyl)acetamide is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The position of the bromine atom and the presence of the 2-methylphenyl group confer distinct chemical and biological properties compared to its analogs .
Biological Activity
2-Bromo-N-(2-methylphenyl)acetamide is a brominated acetamide compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 229.09 g/mol. The compound features a bromine atom at the 2-position of a substituted phenyl ring, alongside an acetamide functional group, which influences its reactivity and biological interactions.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. It has been studied for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for neurotransmitter regulation in the nervous system. Inhibition of these enzymes can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease .
Table 1: Enzyme Inhibition Data
Enzyme | Inhibition Type | IC50 (µM) |
---|---|---|
AChE | Competitive | 12.5 |
BChE | Non-competitive | 15.3 |
Anti-inflammatory Effects
The compound has also shown promise in anti-inflammatory studies. Its mechanism involves the modulation of inflammatory pathways, potentially interacting with cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Studies have indicated that derivatives of this compound may reduce inflammation markers in vitro .
The mechanism by which this compound exerts its biological effects appears to be multifaceted:
- Enzyme Binding : The compound binds to the active sites of target enzymes, inhibiting their activity and altering metabolic pathways.
- Receptor Interaction : It may interact with specific receptors involved in pain and inflammation, influencing signaling pathways that modulate these processes .
Study on Cholinesterase Inhibition
In a study published in the Pakistani Journal of Pharmaceutical Sciences, researchers evaluated various derivatives of brominated acetamides, including this compound. The study highlighted its effectiveness as an AChE inhibitor, suggesting potential therapeutic applications in neurodegenerative diseases .
Anti-inflammatory Research
Another significant study investigated the anti-inflammatory properties of this compound derivatives. The results demonstrated a reduction in pro-inflammatory cytokines in cell cultures treated with the compound, indicating its potential use in developing anti-inflammatory drugs .
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
Table 2: Comparison with Similar Compounds
Compound Name | Structural Features | Unique Biological Activity |
---|---|---|
2-Bromo-N-(4-fluoro-2-methylphenyl)acetamide | Bromine at 2-position, fluorine at 4-position | Enhanced anti-inflammatory effects |
N-(2-Bromo-4-methylphenyl)acetamide | Bromine at 2-position, methyl at 4-position | Different binding affinities |
Properties
IUPAC Name |
2-bromo-N-(2-methylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-7-4-2-3-5-8(7)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLPWFVMBCQRGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50277043 | |
Record name | 2-bromo-n-(2-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50277043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5332-69-4 | |
Record name | 5332-69-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=547 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-bromo-n-(2-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50277043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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